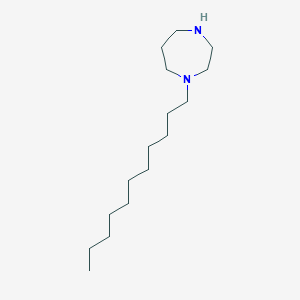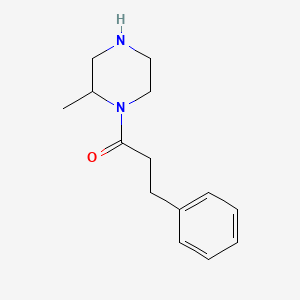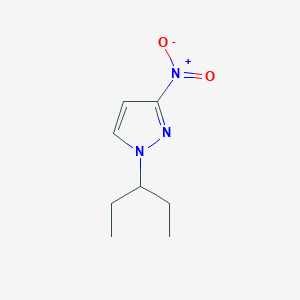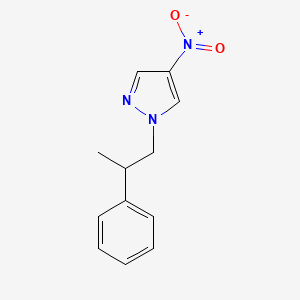
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” is a type of piperazine derivative . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives, including “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one”, can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
Piperazine derivatives, including “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one”, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Antiproliferative Activity
Compounds similar to “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines . These compounds showed good activity on all cell lines, suggesting that “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could potentially be used in cancer research .
Antiparkinsonian Activity
A derivative of Prottremin, which has a similar structure to “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one”, demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s Disease (PD) . This suggests that “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could potentially be used in the research and treatment of PD .
Synthesis of Novel Compounds
“1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could potentially be used as a starting material in the synthesis of novel compounds. For example, similar compounds have been used in the synthesis of new derivatives by nucleophilic substitution reactions .
Antimicrobial Activity
While there is no direct evidence of “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” having antimicrobial activity, similar compounds have been synthesized and evaluated for their antimicrobial activity . This suggests that “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could potentially be used in antimicrobial research.
Neurodegenerative Disorders
Given the antiparkinsonian activity of similar compounds , “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could potentially be used in the research of other neurodegenerative disorders. Further research would be needed to confirm this potential application.
Drug Design and Discovery
“1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could potentially be used in drug design and discovery. The antiproliferative and antiparkinsonian activities of similar compounds suggest that “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” could be a valuable compound in the development of new drugs .
Future Directions
The future directions for “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” and similar compounds could involve further exploration of their biological and pharmaceutical activities . This could include more in-depth studies on their anti-nociceptive and anti-inflammatory effects , as well as their potential uses in the treatment of various diseases .
Mechanism of Action
Target of Action
Compounds with a similar piperazine structure have been reported to exhibit a wide range of biological activities, such as antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
For example, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
For instance, some piperazine compounds have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are involved in cell cycle regulation .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as it complies with lipinski’s rule of five (ro5), a set of guidelines for predicting drug-likeness .
Result of Action
Piperazine derivatives have been reported to induce apoptosis of tumor cells at certain concentrations .
properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFSJGYBSGNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)


![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)